

"1H-Pyrrolo[3,2-b]pyridin-6-amine" IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Pyrrolo[3,2-b]pyridin-6-amine**

Cat. No.: **B1291010**

[Get Quote](#)

An In-depth Technical Guide to **1H-Pyrrolo[3,2-b]pyridin-6-amine**: Synthesis, Biological Potential, and Experimental Protocols

Introduction

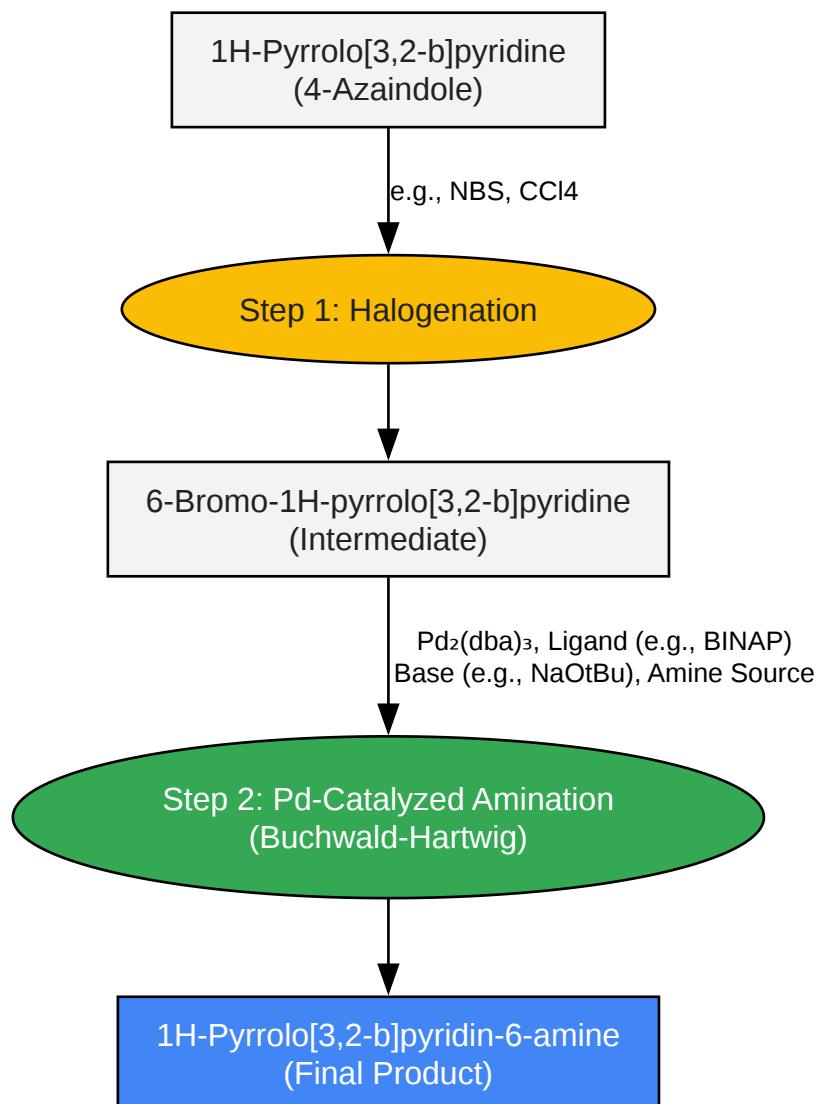
Heterocyclic compounds form the backbone of a vast majority of commercially available drugs. Among these, the pyrrolopyridine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.^[1] As isosteres of indole, pyrrolopyridines, also known as azaindoles, possess a unique electronic environment stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring. ^[1] This characteristic makes them attractive scaffolds in medicinal chemistry.

This technical guide focuses on a specific isomer, **1H-Pyrrolo[3,2-b]pyridin-6-amine** (also known as 6-Amino-4-azaindole), providing a comprehensive overview of its structure, synthesis, potential biological activities, and relevant experimental protocols for its evaluation. While specific research on this exact molecule is emerging, this guide draws upon established chemistry and data from closely related isomers to provide a predictive and practical resource for researchers, scientists, and drug development professionals.

Core Compound Profile: **1H-Pyrrolo[3,2-b]pyridin-6-amine**

The fundamental properties of **1H-Pyrrolo[3,2-b]pyridin-6-amine** are essential for its handling, characterization, and application in synthetic and screening protocols.

Structure:


Table 1: Physicochemical Properties of **1H-Pyrrolo[3,2-b]pyridin-6-amine**

Property	Value
IUPAC Name	1H-Pyrrolo[3,2-b]pyridin-6-amine
Synonyms	6-Amino-4-azaindole, 6-Amino-1H-pyrrolo[3,2-b]pyridine
CAS Number	1015609-67-2
Molecular Formula	C7H7N3
Molecular Weight	133.15 g/mol
Appearance	Solid
SMILES	Nc1nc2cc[nH]c2c1
InChI Key	ZURXBXYCBASGBD-UHFFFAOYSA-N
Predicted Boiling Point	363.0 ± 22.0 °C (at 760 mmHg)
Predicted Density	1.367 ± 0.06 g/cm³

Synthesis and Functionalization

The synthesis of **1H-Pyrrolo[3,2-b]pyridin-6-amine** can be strategically achieved by introducing the amino group onto the pre-formed 1H-pyrrolo[3,2-b]pyridine core. A common and effective method involves the palladium-catalyzed amination of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate.^[1] This allows for a modular approach to creating derivatives.

Below is a logical workflow for the synthesis, starting from the 1H-pyrrolo[3,2-b]pyridine core.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **1H-Pyrrolo[3,2-b]pyridin-6-amine**.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a plausible method for the synthesis of the title compound from a commercially available or synthesized 6-bromo intermediate.

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Intermediate) This intermediate can be synthesized via electrophilic bromination of the 1H-pyrrolo[3,2-b]pyridine core.

- Reagents and Materials: 1H-pyrrolo[3,2-b]pyridine, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Anhydrous sodium sulfate, Silica gel for column chromatography.
- Procedure:
 - Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in CCl₄ in a round-bottom flask.
 - Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
 - Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove succinimide.
 - Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield 6-Bromo-1H-pyrrolo[3,2-b]pyridine.

Step 2: Palladium-Catalyzed Amination to Yield **1H-Pyrrolo[3,2-b]pyridin-6-amine** This step utilizes the Buchwald-Hartwig amination reaction.[\[2\]](#)[\[3\]](#)

- Reagents and Materials: 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), Benzophenone imine (as an ammonia surrogate, 1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), BINAP (ligand, 0.04 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), Anhydrous toluene, Hydrochloric acid (2M), Ethyl acetate.
- Procedure:
 - To a flame-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.
 - Seal the tube, then evacuate and backfill with argon three times to ensure an inert atmosphere.
 - Under a positive flow of argon, add 6-Bromo-1H-pyrrolo[3,2-b]pyridine and benzophenone imine.

- Add degassed, anhydrous toluene via syringe.
- Stir the reaction mixture at 100 °C and monitor by TLC. The reaction typically runs for 16-24 hours.
- After completion, cool the mixture to room temperature and add 2M HCl to hydrolyze the imine intermediate. Stir for 1 hour.
- Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford **1H-Pyrrolo[3,2-b]pyridin-6-amine**.

Biological Activity and Therapeutic Potential

While published research detailing the specific biological activity of **1H-Pyrrolo[3,2-b]pyridin-6-amine** is limited, the broader pyrrolopyridine class is extensively investigated, particularly as kinase inhibitors.^[1] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer.^[1] Data from isomeric pyrrolopyridines provide strong evidence for the potential of this scaffold in drug discovery.

Quantitative Data from Isomeric Scaffolds

The following tables summarize the inhibitory activities of derivatives of related pyrrolopyridine isomers.

Table 2: Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors^[4]

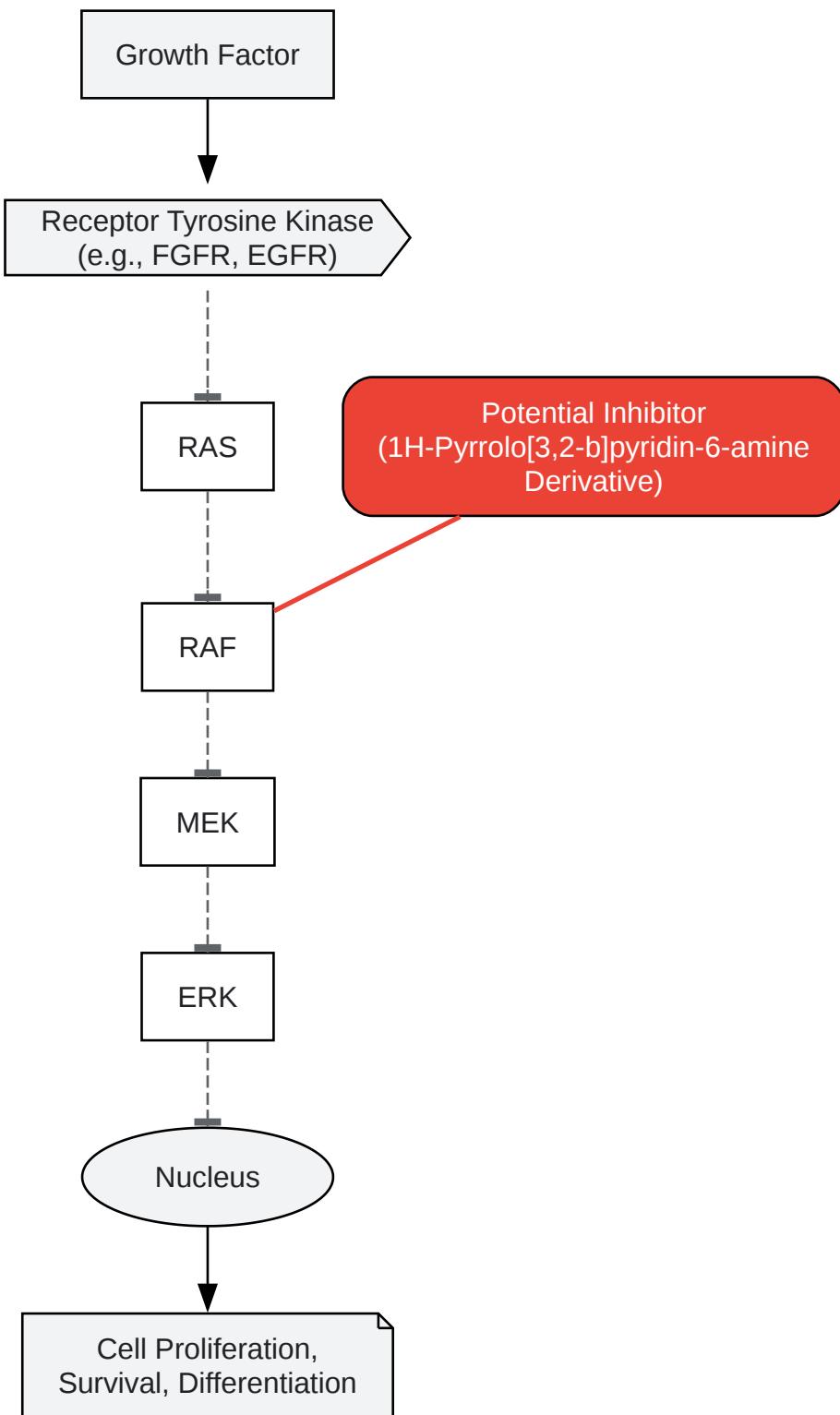
Compound ID	Target	IC ₅₀ (nM)
4h	FGFR1	7
FGFR2	9	
FGFR3	25	
FGFR4	712	

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Table 3: Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase and Cancer Cell Lines[5]

Compound ID	FMS Kinase IC ₅₀ (nM)	Ovarian Cancer IC ₅₀ (μM)	Prostate Cancer IC ₅₀ (μM)	Breast Cancer IC ₅₀ (μM)
1e	60	-	-	-
1r	30	0.15 - 1.78	0.15 - 1.78	0.15 - 1.78
KIST101029 (Lead)	96	-	-	-

Data from a study identifying potent and selective FMS kinase inhibitors.


Table 4: Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors[6]

Compound ID	PDE4B IC ₅₀ (μM)	Selectivity vs. PDE4D
11h	0.14	6-fold
Rolipram (Std.)	~0.12	-

Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective Phosphodiesterase 4B (PDE4B) inhibitors.

Potential Signaling Pathway Involvement

Given the potent activity of related isomers as kinase inhibitors, derivatives of **1H-Pyrrolo[3,2-b]pyridin-6-amine** could plausibly modulate key signaling cascades implicated in cancer, such as the RAS-RAF-MEK-ERK (MAPK) pathway. Abnormal activation of this pathway is a major driver of cell proliferation and survival in many cancers.

[Click to download full resolution via product page](#)

Caption: Plausible MAPK signaling pathway targeted by kinase inhibitors.

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC_{50}).[\[7\]](#)

- Materials: Human cancer cell lines (e.g., MCF-7, A549), complete growth medium, 96-well plates, test compound, DMSO, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
- Procedure:
 - Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
 - Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
 - Incubation: Incubate the plate for 48 or 72 hours.[\[8\]](#)
 - MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible.
 - Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.
 - Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing a compound's ability to inhibit a specific kinase.[\[5\]](#)

- Materials: Purified recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compound, 384-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Compound Preparation: Perform a 10-dose, three-fold serial dilution of the test compound in assay buffer, starting from a high concentration (e.g., 80-100 μ M).
 - Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound.
 - Initiation: Initiate the reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
 - Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader (luminescence).
 - Data Analysis: The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC_{50} value by fitting the data to a dose-response curve.

Conclusion

1H-Pyrrolo[3,2-b]pyridin-6-amine is a valuable heterocyclic scaffold with significant potential in drug discovery. While direct biological data for this specific molecule remains to be fully explored, the well-documented activity of its isomers, particularly as potent kinase inhibitors, strongly suggests its promise as a core for developing novel therapeutic agents. The synthetic routes are accessible, and established protocols for biological evaluation can be readily applied to screen new derivatives for efficacy against various diseases, most notably cancer. This guide provides a foundational resource to stimulate and support further research into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrrolo[3,2-b]pyridin-6-amine | 1015609-67-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["1H-Pyrrolo[3,2-b]pyridin-6-amine" IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291010#1h-pyrrolo-3-2-b-pyridin-6-amine-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com